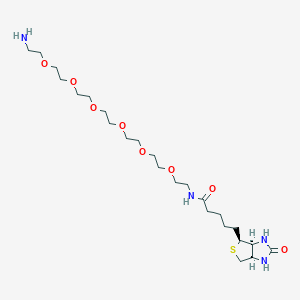

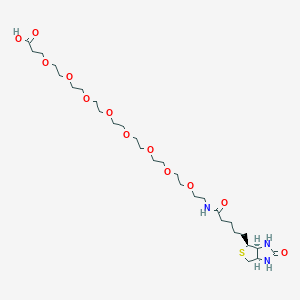

Biotin-EDA-PEG4-PFP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

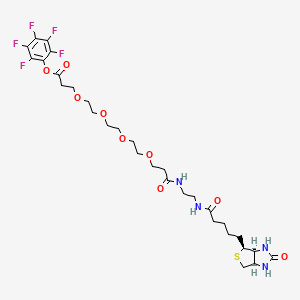

Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.

科学的研究の応用

Biochip Platforms for Protease Activity Monitoring

Polyethylene glycol (PEG)-grafting antifouling surfaces utilizing plasma copolymerized techniques have been developed to monitor protease activity in complex media. The innovative approach involves varying the mixing ratio of PEG and ethylenediamine (EDA) precursors, resulting in easy control over surface amine density while preserving the internal PEG structure. These surfaces exhibit significant reduction in nonspecific protein adsorption in serum-containing media, a notable improvement over plasma polymerized-EDA (PP-E) films without PEG. When employed in Surface Plasmon Resonance (SPR) sensor chips, these films facilitate real-time, label-free measurement of matrix metalloproteinase activity in cell culture media, representing a leap forward in biochip platforms for biological applications (Park et al., 2019).

Targeted Delivery in Cancer Therapy

Biotin-PEG conjugates have been instrumental in developing targeted delivery systems, particularly for cancer therapy. For instance, a biotin-polyethylene glycol (PEG)-epidermal growth factor (EGF) conjugate was immobilized onto the surface of avidin-modified adenovirus (ADV-Avi) to deliver ADV specifically to EGF receptor over-expressing cancer cells, showcasing increased intracellular uptake and GFP expression in target cells (Park et al., 2008). Furthermore, multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were engineered to selectively eliminate cancer cells by enhancing cancer cell uptake via receptor-mediated endocytosis and responding to the stimulus of cancer cell excessive secreted protease MMP-2 to release the anticancer drug in a targeted manner (Chen et al., 2015).

Quantum Dot Enhancement and Drug Delivery Systems

Biotin-PEG conjugates have been used to enhance the stability and biological functionalities of quantum dots (QDs), promoting water-solubility and biocompatibility. The ligands consist of a PEG single chain to promote hydrophilicity, a dihydrolipoic acid (DHLA) unit for strong anchoring onto the QD surface, and a potential biological functional group (e.g., biotin) at the other end of the PEG. This results in stable, water-soluble QDs with simple and easy access to various biological entities (Susumu et al., 2007). In another application, Biotin-conjugated PEGylated porphyrin self-assembled nanoparticles co-target mitochondria and lysosomes for advanced chemo-photodynamic combination therapy, showcasing enhanced cytotoxicity after PDT action (Purushothaman et al., 2019).

Stimuli-Sensitive Pharmaceutical Nanocarriers

Biotin-PEG conjugates have been integrated into SMART drug delivery systems, creating double-targeted, pH-responsive pharmaceutical nanocarriers. These systems are capable of targeting specific cells or organs and respond to local stimuli, such as decreased pH values in tumors or infarcts. The presence of biotin or other moieties on the surface of nanocarriers provides specific binding capabilities, which are activated upon brief incubation at lower pH values, enabling targeted and effective internalization by cells (Sawant et al., 2006).

特性

分子式 |

C30H41F5N4O9S |

|---|---|

分子量 |

728.73 |

IUPAC名 |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1 |

InChIキー |

RRFOOKGLXSZDRA-CLWPXKJUSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Biotin-EDA-PEG4-PFP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide](/img/structure/B1192338.png)